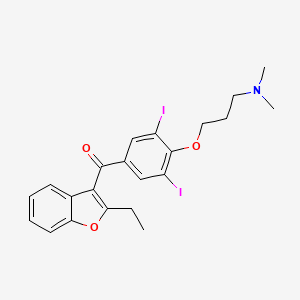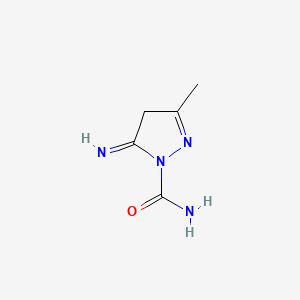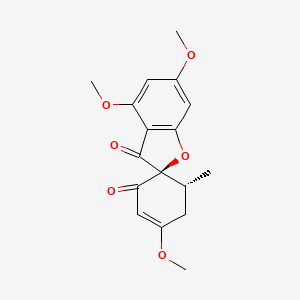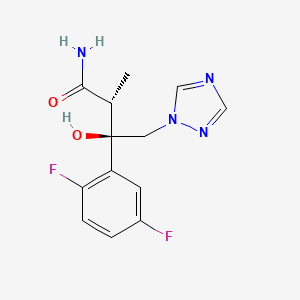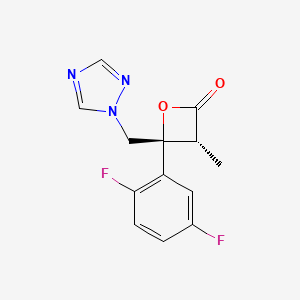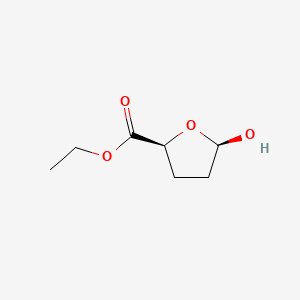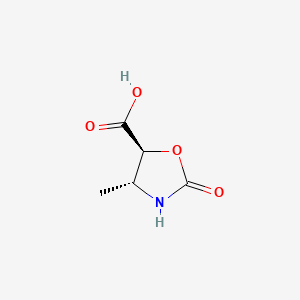
Nabumetone-d6 Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nabumetone-d6 Dimer Impurity is a deuterated form of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Nabumetone. The deuterium atoms in this compound provide a unique marker that allows for precise tracking and analysis in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nabumetone-d6 Dimer Impurity involves the incorporation of deuterium atoms into the Nabumetone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: Nabumetone-d6 Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Nabumetone-d6 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of Nabumetone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nabumetone.
Industry: Applied in the development of new NSAIDs and the optimization of existing formulations.
Mecanismo De Acción
Nabumetone-d6 Dimer Impurity, like Nabumetone, is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid. This active metabolite inhibits the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparación Con Compuestos Similares
Nabumetone: The parent compound, used as an NSAID.
Nabumetone-d3: Another deuterated form of Nabumetone, with three deuterium atoms.
Nabumetone Impurity D: A related impurity with a similar structure but different chemical properties.
Uniqueness: Nabumetone-d6 Dimer Impurity is unique due to the presence of six deuterium atoms, which provide enhanced stability and allow for more precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Número CAS |
1346600-45-0 |
|---|---|
Fórmula molecular |
C27H26O3 |
Peso molecular |
404.539 |
Nombre IUPAC |
1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one |
InChI |
InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3 |
Clave InChI |
UMTKETXRHOPDDD-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC |
Sinónimos |
1,5-Bis(6-methoxy-2-naphthalenyl)-3-pentanone-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


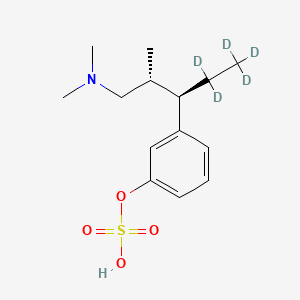
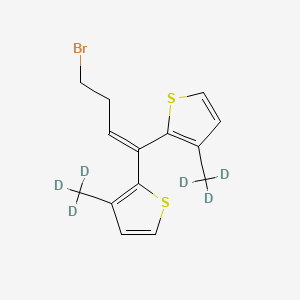
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
